

Angelic Anhydride: A Technical Guide to Stereochemistry and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Angelic Anhydride	
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Introduction

Angelic anhydride, the common name for (Z,Z)-2-methyl-2-butenoic anhydride, is an organic compound of interest in synthetic chemistry and drug development. It is the anhydride of angelic acid, an unsaturated monocarboxylic acid found in various plants of the Apiaceae family.[1] The stereochemistry of the double bonds in the constituent angelic acid moieties dictates the geometry of the anhydride and gives rise to potential isomeric forms. This technical guide provides a comprehensive overview of the stereochemistry and isomers of angelic anhydride, including available physicochemical data and a discussion of synthetic approaches.

Stereochemistry of 2-Methyl-2-butenoic Anhydride Isomers

The core of **angelic anhydride**'s stereochemistry lies in the geometric isomerism of its parent carboxylic acid, 2-methyl-2-butenoic acid. This acid exists as two stereoisomers: angelic acid (the cis or Z-isomer) and tiglic acid (the trans or E-isomer). The anhydride is formed from two molecules of this acid, leading to three possible stereoisomers of the resulting anhydride, C₁₀H₁₄O₃.

The three potential stereoisomers are:

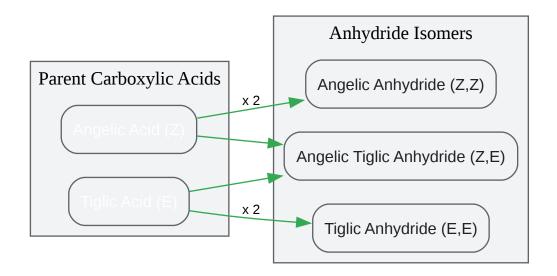


- Angelic Anhydride ((Z,Z)-2-methyl-2-butenoic anhydride): Formed from two molecules of angelic acid. Both acyl groups possess the Z configuration.
- Tiglic Anhydride ((E,E)-2-methyl-2-butenoic anhydride): Formed from two molecules of tiglic acid. Both acyl groups possess the E configuration.
- Angelic Tiglic Anhydride ((Z,E)-2-methyl-2-butenoic anhydride): A mixed anhydride formed from one molecule of angelic acid and one molecule of tiglic acid. This isomer possesses one acyl group with the Z configuration and one with the E configuration.

It is important to note that while **Angelic Anhydride** and Tiglic Anhydride are well-documented, extensive searches of the scientific literature did not yield specific experimental data for the mixed (Z,E)-isomer. This suggests that the mixed anhydride may be unstable and readily disproportionate into the more thermodynamically stable symmetric anhydrides, or that it has not yet been isolated and characterized.

Visualization of Isomeric Relationships

The relationship between the parent acids and the resulting anhydride isomers can be visualized as follows:



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Figure 1: Formation of 2-methyl-2-butenoic anhydride isomers.



Quantitative Data

The following table summarizes the available quantitative data for the symmetric isomers of 2-methyl-2-butenoic anhydride. No experimental data for the mixed (Z,E)-isomer was found in the reviewed literature.

Property	Angelic Anhydride ((Z,Z)-isomer)	Tiglic Anhydride ((E,E)- isomer)
CAS Number	94487-74-8[2]	14316-68-8[3]
Molecular Formula	C10H14O3[2]	C10H14O3[3]
Molecular Weight	182.22 g/mol	182.22 g/mol
Appearance	Colorless to light orange to yellow clear liquid	Colorless to orange to green clear liquid
Boiling Point	108 °C at 13 mmHg	Not available
Melting Point	Not available	Not available
Density	1.0 g/cm³ (approx.)	Not available

Experimental Protocols

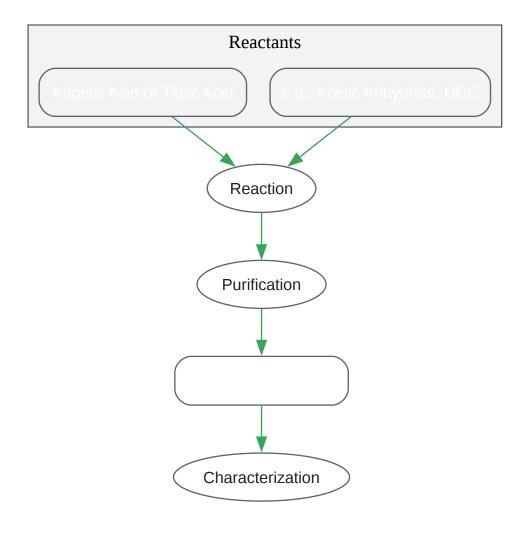
Detailed experimental protocols for the specific synthesis of **angelic anhydride** or tiglic anhydride are not readily available in the surveyed literature. However, general methods for the synthesis of carboxylic acid anhydrides can be adapted. A plausible synthetic approach involves the dehydration of the corresponding carboxylic acids using a suitable dehydrating agent.

Proposed Synthesis of Symmetric Anhydrides

A common method for synthesizing symmetric anhydrides is the reaction of the corresponding carboxylic acid with a dehydrating agent such as acetic anhydride, dicyclohexylcarbodiimide (DCC), or oxalyl chloride.

Example Workflow for Synthesis:





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Figure 2: General workflow for symmetric anhydride synthesis.

Protocol Outline:

- Reaction Setup: The appropriate carboxylic acid (angelic acid or tiglic acid) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).
- Addition of Dehydrating Agent: The dehydrating agent is added to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
- Reaction: The mixture is stirred at room temperature or gently heated to drive the reaction to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).



- Workup and Purification: Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. This may involve filtration (e.g., to remove dicyclohexylurea if DCC is used) and washing with aqueous solutions. The crude product is then purified, typically by distillation under reduced pressure or chromatography.
- Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy.

Note on Mixed Anhydride Synthesis: The synthesis of the mixed (Z,E)-anhydride would be more challenging due to the potential for disproportionation. A possible approach could involve the reaction of the acid chloride of one isomer with the carboxylate salt of the other isomer at low temperatures. However, isolation of a pure mixed anhydride would likely be difficult.

Spectroscopic Characterization

While specific experimental NMR data for the isomers of 2-methyl-2-butenoic anhydride are not available in the literature searched, the expected ¹H and ¹³C NMR signals can be predicted based on the structures.

Expected ¹H NMR Features:

- Angelic Anhydride ((Z,Z)-isomer): Due to the cis relationship of the methyl and ethyl groups, the vinylic proton would likely appear at a different chemical shift compared to the trans isomer. The two methyl groups and the methylene protons of the ethyl group would also have characteristic signals.
- Tiglic Anhydride ((E,E)-isomer): The trans arrangement would influence the chemical shift of the vinylic proton.
- Angelic Tiglic Anhydride ((Z,E)-isomer): The spectrum would be more complex, showing two sets of signals for the non-equivalent angelic and tiglic moieties.

Expected ¹³C NMR Features:

The chemical shifts of the carbonyl carbon, the olefinic carbons, and the alkyl carbons would be expected to differ slightly between the isomers due to the different steric environments.



Conclusion

The stereochemistry of **angelic anhydride** is defined by the cis configuration of the double bonds in its constituent angelic acid units. It is one of three possible stereoisomers of 2-methyl-2-butenoic anhydride, the other two being tiglic anhydride (trans,trans) and the mixed angelic tiglic anhydride (cis,trans). While physicochemical data for the symmetric anhydrides are partially available, the mixed anhydride remains uncharacterized in the scientific literature, suggesting potential instability. The synthesis of the symmetric anhydrides can be achieved through standard dehydration methods, although specific optimized protocols are not widely reported. Further research is required to isolate and characterize the mixed anhydride and to obtain detailed spectroscopic data for all three isomers, which would be valuable for their unambiguous identification and for advancing their applications in chemical synthesis and drug discovery.

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